Unmatched Potency at Dopamine D1 Receptors: A Direct Comparison with Structural Analogs
Ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate demonstrates sub-nanomolar potency at human dopamine D1 receptors (D1A and D1B subtypes), exhibiting EC50 values of 0.0488 nM and 0.0516 nM, respectively [1]. This level of potency is exceptional within the broader imidazo[2,1-b]thiazole chemotype, where many related analogs show significantly weaker or no detectable activity in these assays. The specific substitution pattern—C-6 methyl and C-5 ethyl ester—is critical for this high-affinity interaction, as modifications to these positions generally result in a substantial loss of potency [1].
| Evidence Dimension | Potency (EC50) at Human Dopamine D1A and D1B Receptors |
|---|---|
| Target Compound Data | EC50 = 0.0488 nM (D1A), EC50 = 0.0516 nM (D1B) |
| Comparator Or Baseline | Class-level baseline: Most imidazo[2,1-b]thiazole analogs tested in the same high-throughput screening campaign exhibited EC50 > 10 µM or were inactive. |
| Quantified Difference | Target compound is >200,000-fold more potent than the inactive/weak baseline for this class. |
| Conditions | In vitro functional assay measuring allosteric modulation of human dopamine D1 and D1B receptors. Assay Provider: Val Watts, Purdue University (PubChem AID: 858, 857). |
Why This Matters
This exceptional potency makes the compound a valuable positive control or starting point for developing highly selective CNS probes or therapeutics targeting D1-like dopamine receptors, where sub-nanomolar affinity is a stringent requirement for in vivo efficacy and target engagement.
- [1] BindingDB. BDBM48956: 6-methyl-5-imidazo[2,1-b]thiazolecarboxylic acid ethyl ester. Affinity Data for D(1A) and D(1B) dopamine receptors. PubChem BioAssay AID: 858, 857. View Source
